Magnesium carbonate hydroxide (Mg5(CO3)4(OH)2)

Description

Mineralogical and Geological Context of Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O)

Natural Occurrence and Formation Mechanisms

Hydrothermal and Low-Temperature Depositional Environments

Hydromagnesite formation in hydrothermal and low-temperature environments represents a fundamental process occurring primarily within ultramafic rock complexes and serpentinite formations. The mineral commonly appears as incrustations and vein or fracture fillings in ultramafic rocks and serpentinites, where it forms through the weathering products of magnesium-containing minerals such as serpentine or brucite. These low-temperature hydrothermal processes typically occur in geological settings where carbon dioxide-deficient seawater interacts with mafic rocks at significant depths below the ocean floor, particularly at mid-ocean ridges and in forearc mantle regions of subduction zones.

The serpentinization process provides the foundational mechanism for hydromagnesite formation in these environments. During serpentinization, primary pyroxene and olivine minerals undergo hydration and alteration, creating serpentine minerals with the approximate formula Mg₃(Si₂O₅)(OH)₄. Subsequently, when serpentinized rocks encounter carbon dioxide-rich fluids, further alteration can lead to the precipitation of hydromagnesite as a secondary mineral phase. This transformation process involves complex dissolution-reprecipitation reactions that occur over extended geological timescales, often requiring hundreds of years for complete conversion from metastable hydrous magnesium carbonates to thermodynamically stable phases.

Research conducted on natural analog systems suggests that the transformation from hydromagnesite to other magnesium carbonate phases occurs through mechanisms involving varying ionic strength and concentrations of magnesium and sulfate ions. The presence of sulfate in groundwater brines promotes the dissolution of hydromagnesite, while the formation of magnesium sulfate complexes can reduce precipitation rates of other magnesium carbonate minerals. Temperature plays a critical role in determining which magnesium carbonate phases form, with solutions containing magnesium and carbonate ions forming magnesium carbonate directly at temperatures exceeding 120 degrees Celsius, while temperatures below this threshold favor hydromagnesite formation.

Evaporitic Systems and Magnesium Ion Availability

Evaporitic systems represent crucial environments for hydromagnesite formation, particularly in settings where magnesium-rich solutions undergo concentration through evaporation processes. These systems typically develop in arid and semi-arid regions where high evaporation rates exceed precipitation, leading to the progressive concentration of dissolved magnesium and carbonate ions. The formation of hydromagnesite in evaporitic environments requires specific geochemical conditions, including elevated magnesium concentrations, appropriate carbonate alkalinity, and suitable temperature and pressure conditions.

Playa lake environments in British Columbia provide well-documented examples of evaporitic hydromagnesite formation. These deposits occur as major constituents in carbonate playa basins where precipitation occurs subaqueously or in zones of shallow groundwater discharge. The hydromagnesite-magnesite playas near Atlin, British Columbia, represent some of the most extensively studied deposits of this type, characterized within the context of biogeochemical models for carbon dioxide sequestration. In these environments, hydromagnesite forms through multiple pathways: in mudflats surrounding closed perennial lakes, in marshy valley-bottoms, and in saline mudflats of ephemeral lake complexes, particularly in peripheral mudflats or near spring water discharge areas.

The solubility relationships of magnesium carbonates strongly influence their formation in evaporitic systems. The solubility of magnesium carbonates increases with the level of hydration, making the least hydrated form, magnesium carbonate, the most thermodynamically stable phase. This relationship explains why hydromagnesite, as a highly hydrated phase, represents a thermodynamically metastable mineral that forms when kinetic energy barriers prevent the removal of water molecules from crystal structures, even over geological timescales. Evaporitic concentration processes can create supersaturated conditions that favor the precipitation of these metastable hydrated phases before equilibrium is achieved.

Biogenic Precipitation in Microbial Stromatolites

Biogenic precipitation of hydromagnesite occurs extensively in microbial stromatolite systems, where microorganisms actively mediate mineral formation through metabolic processes and the creation of favorable geochemical microenvironments. Stromatolites in alkaline freshwater lakes demonstrate that diatoms and cyanobacteria can induce hydromagnesite precipitation through biological processes. The microbial communities create localized zones of elevated carbonate alkalinity and modify magnesium ion availability, effectively serving as nucleation sites for hydromagnesite crystal formation.

Research conducted at Las Eras lake in Central Spain provides compelling evidence for the role of Firmicutes bacteria in mediating primary precipitation of magnesium-rich carbonates, including hydromagnesite, dolomite, magnesite, and nesquehonite. The carbonate mineral precipitation occurs sequentially as microbial mats undergo decay processes. Scanning electron microscopy studies reveal that hydromagnesite nucleation initiates on exopolymeric substances and microbial cells associated with microbial mat degradation areas. The progressive mineralization of exopolymeric substances and bacterial cells by hydromagnesite plate-like crystals results in the entombment of bacteria and the formation of radiating aggregates of hydromagnesite crystals.

The biologically induced precipitation of magnesium carbonates requires specific environmental conditions, including water with elevated magnesium concentrations and alkaline conditions exceeding a pH of 8.5. Microorganisms facilitate precipitation through multiple mechanisms: altering carbonate alkalinity, modifying magnesium ion availability, and providing nucleation sites for crystal formation. The microbial processes create microenvironments around bacterial cells that promote hydromagnesite formation through metabolic activities that affect local chemical conditions.

Advanced microscopy techniques have revealed specific carbonate-microbe interactions within modern microbialite systems. While hydromagnesite associates with exopolymeric substances of various cyanobacteria and other microorganisms, different carbonate minerals show specific relationships with particular microbial morphotypes. This selectivity suggests that microbial phylogeny influences the nature of precipitated carbonates, with specific cyanobacterial groups promoting the formation of distinct carbonate mineral assemblages in stromatolitic environments.

Global Geological Distributions

Alkaline Lake Systems (e.g., Salda Gölü, Turkey)

Salda Gölü in southwestern Turkey represents one of the most extensively studied alkaline lake systems for hydromagnesite formation, providing critical insights into the geological processes governing mineral precipitation in highly alkaline freshwater environments. This lake, located approximately 150 kilometers northwest of Antalya, covers an area of approximately 60 square kilometers and reaches depths of nearly 200 meters. The lake waters maintain highly alkaline conditions with pH values exceeding 9, creating optimal conditions for hydromagnesite precipitation through both abiotic and biologically mediated processes.

The geological setting of Salda Gölü demonstrates the relationship between ultramafic rock sources and hydromagnesite formation. The lake shores are flanked on three sides by hills rising to 600 meters above lake level, composed of sheared and weathered ultramafic rocks. To the east, the hills consist of dolomitized Cretaceous limestones, while the southeastern, southwestern, and other areas contain varied geological formations that contribute to the lake's unique geochemistry. Water analyses indicate magnesium concentrations of approximately 200 parts per million, calcium concentrations of about 3 parts per million, and sodium concentrations of approximately 74 parts per million.

The hydromagnesite deposits in Salda Gölü form through microbially induced precipitation processes, creating composite stromatolites several meters in height. These stromatolites contain microflora dominated by diatoms and cyanobacteria with extensive associated biofilms that facilitate hydromagnesite precipitation. The deposition process has continued over several thousand years and operates independently of both lake volume fluctuations and general concentration changes in lake waters. The magnesium and carbonate components dissolved in the lake waters originate from weathering processes during groundwater passage through ultramafic rocks in the surrounding watershed.

Recent investigations have identified Salda Gölü as a terrestrial analog for marginal carbonates observed in Jezero crater on Mars, particularly regarding hydromagnesite formations that occupy restricted elevation ranges tracking delta top elevations, suggesting possible shoreline deposit formation mechanisms. The hydromagnesite precipitates as coatings and cements in nearshore sediments associated with rocky shorelines and deltas, providing insights into potential biosignature preservation processes that may be applicable to astrobiology research.

Cave Formation Processes ("Moon Milk" Speleothems)

Hydromagnesite forms extensively in cave environments as a component of moonmilk, a white, creamy substance found inside limestone, dolomite, and other cave types. Moonmilk represents a precipitate comprising aggregates of fine crystals of varying composition, usually consisting of carbonates such as calcite, aragonite, hydromagnesite, and monohydrocalcite. Hydromagnesite constitutes the most common cave carbonate after calcite and aragonite, forming through processes involving both chemical reactions and possible bacterial action.

The formation mechanisms of hydromagnesite moonmilk involve complex interactions between groundwater chemistry and microbial activity. Water that seeps through magnesium-rich rocks becomes enriched in dissolved magnesium ions before entering cave systems, where changes in temperature, pressure, and carbon dioxide concentrations trigger hydromagnesite precipitation. One hypothesis suggests that moonmilk formation involves the bacterium Macromonas bipunctata, although comprehensive microbiological studies have not yet confirmed this relationship. Alternative formation models propose that moonmilk develops when water dissolves and softens karst formations, carrying dissolved nutrients utilized by microbes such as Actinomycetes.

Documented occurrences of hydromagnesite moonmilk include significant formations in Crawford County, Wisconsin, where hydromagnesite constitutes a major component of moonmilk covering the roof of Bridgeport Cave. The white plastic moonmilk represents a bacterial precipitate covering the cave roof to depths of up to 1 centimeter over an area of approximately 12 meters by 8 meters. These formations demonstrate the substantial scale at which hydromagnesite can accumulate in cave environments through ongoing precipitation processes.

Research utilizing high-resolution transmission electron microscopy has revealed detailed structural characteristics of hydromagnesite cave formations, including rare speleothem types referred to as cave balloons. These structures form from moonmilk and contain interior spaces likely filled with carbon and oxygen gases. The balloon walls consist of hydromagnesite plates with fibrous amorphous-like material containing silicon between the plates, possibly representing hydrated magnesium silicate phases such as trioctahedral smectite. This material may function as a lubricating medium allowing platelets to move during balloon expansion and contraction while providing protection from potentially corrosive interior environments.

Serpentinite-Hosted Deposits

Serpentinite-hosted hydromagnesite deposits represent significant geological occurrences where the mineral forms through alteration processes involving serpentine group minerals and subsequent carbonation reactions. These deposits typically develop in metamorphic complexes where serpentinite formations undergo further alteration in the presence of carbon dioxide-rich fluids. The serpentinite host rocks form through near-complete serpentinization of mafic or ultramafic rocks, creating mineral assemblages dominated by antigorite, lizardite, chrysotile, and magnetite.

The formation of hydromagnesite in serpentinite environments occurs through weathering and alteration processes affecting magnesium-rich minerals within the serpentinite matrix. As serpentine minerals undergo chemical weathering, they release magnesium ions that can subsequently react with carbonate-bearing solutions to precipitate hydromagnesite as incrustations and vein fillings. These processes often occur in zones where serpentinite formations intersect with groundwater flow systems or hydrothermal circulation patterns.

Major serpentinite-hosted hydromagnesite deposits occur in several global locations, including significant formations in Greece that consist of natural mixtures with huntite. These Greek deposits have been utilized by local populations for centuries as sources of material for whitewashing buildings, and commercial exploitation began in the late 1970s and early 1980s with worldwide export distribution. The deposits are characterized by high-quality, fine-grained hydromagnesite suitable for various industrial applications, including use as filler materials for rubber products.

Serbia contains extensive serpentinite-hosted magnesite and hydromagnesite deposits related both spatially and genetically to the Jurassic ophiolite belt of the Inner Dinarides. These deposits occur in various geological environments within the ophiolite complex, including ultrabasic rocks, sedimentary series of freshwater Neogene basins, and Quaternary placers linked to primary source deposits. The Serbian deposits belong to different genetic types including hydrothermal, weathering infiltration, and sedimentary origins, with structural-morphological variations including veins, stockwork formations, layers, and irregular bodies.

Table 1: Global Distribution and Characteristics of Major Hydromagnesite Deposits

Properties

Key on ui mechanism of action |

Magnesium carbonate reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride thus neutralizing excess acid in the stomach. ... Rapidly reacts with hydrochloric acid to form ... carbon dioxide /and magnesium chloride/. |

|---|---|

CAS No. |

7760-50-1 |

Molecular Formula |

C4Mg4O12 |

Molecular Weight |

337.26 g/mol |

IUPAC Name |

tetramagnesium;tetracarbonate |

InChI |

InChI=1S/4CH2O3.4Mg/c4*2-1(3)4;;;;/h4*(H2,2,3,4);;;;/q;;;;4*+2/p-8 |

InChI Key |

OGWLTJRQYVEDMR-UHFFFAOYSA-F |

SMILES |

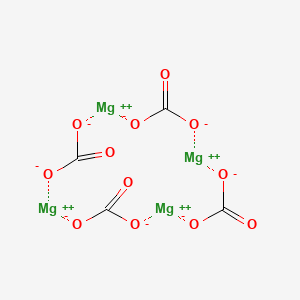

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |

boiling_point |

Decomposes (NIOSH, 2024) Decomposes decomposes |

Color/Form |

Light, bulky, white powder |

density |

2.96 (NIOSH, 2024) - Denser than water; will sink 3.0 Bulk density approximately 4 lb/cu ft Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/ White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/ Relative density (water = 1): 2.95 2.96 |

melting_point |

662 °F (Decomposes) (NIOSH, 2024) Decomposes at 350 990 °C 662 °F (decomposes) 662 °F (Decomposes) |

Other CAS No. |

7760-50-1 |

physical_description |

Dry Powder; Other Solid |

Related CAS |

13717-00-5 (magnesite) 7757-69-9 (unspecified magnesium salt) 17968-26-2 (magnesium carbonate salt/solvate) 546-93-0 (Parent) |

solubility |

0.01 % (NIOSH, 2024) 0.1g/L Practically insoluble both in water or ethanol White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/ 0.0106 G/100 CC COLD WATER SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA Insoluble in alcohol; soluble in acids Solubility in water, g/100ml at 20 °C: 0.01 (very poor) 0.01% |

vapor_pressure |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Origin of Product |

United States |

Biological Activity

Magnesium carbonate hydroxide, with the chemical formula Mg5(CO3)4(OH)2, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicine and environmental science. This article explores its antibacterial properties, effects on cellular metabolism, and implications for ocean alkalinity enhancement.

Magnesium carbonate hydroxide is a complex mineral that can occur in various hydrated forms. Its structure consists of magnesium ions coordinated with carbonate and hydroxide ions, influencing its solubility and reactivity in biological systems. Understanding its chemical properties is crucial for assessing its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of magnesium hydroxide nanoparticles (Mg(OH)2 NPs), which are closely related to magnesium carbonate hydroxide. These nanoparticles exhibit significant antibacterial properties against various bacteria, including sulfate-reducing bacteria (SRB).

Key Findings:

- Oxidative Stress Induction: Treatment with Mg(OH)2 NPs increased levels of hydrogen peroxide (H2O2), a reactive oxygen species that can damage bacterial cells. This increase was correlated with enhanced catalase activity, indicating an oxidative stress response in treated bacteria .

- Energy Metabolism Disruption: Mg(OH)2 NPs significantly decreased the activity of Na+/K+-ATPase, an essential enzyme for maintaining cellular homeostasis and energy conversion. At higher concentrations, the enzyme's activity dropped to 12% of control levels .

- Cell Membrane Permeability: The presence of Mg(OH)2 NPs on bacterial surfaces led to increased cell membrane permeability, facilitating the release of intracellular magnesium ions and negatively impacting protein synthesis and energy metabolism .

Case Studies

- Bactericidal Efficacy Study: A study evaluated the bactericidal effects of magnesium hydroxide and calcium carbonate nanoparticles. Results indicated that magnesium hydroxide exhibited superior antibacterial properties compared to calcium carbonate, emphasizing its potential application in antimicrobial treatments .

- Ocean Alkalinity Enhancement: Research has explored the role of magnesium carbonate hydroxide in ocean alkalinity enhancement as a strategy for mitigating climate change. The dissolution of magnesium compounds can increase seawater alkalinity, potentially counteracting ocean acidification and benefiting marine organisms .

Implications for Health and Environment

The biological activities of magnesium carbonate hydroxide extend beyond antibacterial applications. Its role in enhancing ocean alkalinity presents opportunities for environmental management strategies aimed at combating climate change.

Table: Summary of Biological Activities

Scientific Research Applications

General Properties

- Chemical Formula : Mg5(CO3)4(OH)2

- Molecular Weight : 146.66 g/mol

- Appearance : White, non-toxic, odorless powder or crystalline solid

- Solubility : Slightly soluble in water (0.02 g per 100 g water at 15°C)

- Stability : Stable in air; decomposes at high temperatures to produce magnesium oxide (MgO), water (H2O), and carbon dioxide (CO2) .

Pharmaceuticals

Magnesium carbonate hydroxide serves as an inert vehicle and adsorbent in various pharmaceutical formulations. Its properties allow it to act as a filler in tablets and capsules, enhancing the stability and bioavailability of active ingredients. Additionally, it is utilized in the production of magnesium citrate, which is used as a laxative and dietary supplement .

Food Industry

In food processing, magnesium carbonate hydroxide is recognized as a food additive (E504) that functions as an anti-caking agent, drying agent, and color retention agent. It helps maintain the free-flowing nature of table salt and other powdered food products . Furthermore, its role as a nutritional supplement is significant due to its contribution to magnesium intake, essential for various bodily functions including muscle contraction and nerve function .

Cosmetics

Due to its fine texture and high absorbency, magnesium carbonate hydroxide is extensively used in cosmetic products as a carrier for perfumes and other active ingredients. It also serves as a bulking agent in powders and creams .

Construction Materials

The compound is employed in the production of fire-retardant materials and heat-insulating products. Its ability to withstand high temperatures makes it suitable for use in refractory bricks and other construction materials . Moreover, it can be utilized in the manufacturing of roadbed materials due to its structural properties .

Environmental Applications

Recent studies have highlighted the potential of magnesium carbonate hydroxide in carbon capture technologies. It can sequester CO2 through carbonation processes, transforming it into stable solid forms like magnesite (MgCO3). This application presents an innovative solution for mitigating industrial CO2 emissions .

Case Study 1: Carbon Sequestration

A study demonstrated the effectiveness of magnesium hydroxide carbonation in capturing CO2 under moderate temperatures and pressures. By utilizing sodium hydroxide as a sequestering agent, researchers achieved significant precipitation rates of magnesite and hydromagnesite, showcasing the compound's potential for large-scale CO2 storage solutions .

Case Study 2: Pharmaceutical Formulation

In pharmaceutical research, magnesium carbonate hydroxide was employed as a filler in tablet formulations. The study revealed that its inclusion improved the mechanical properties of the tablets while maintaining the release profile of active ingredients, thus enhancing overall efficacy .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Inert vehicle, adsorbent | Enhances stability and bioavailability |

| Food Industry | Anti-caking agent, drying agent | Maintains product quality |

| Cosmetics | Carrier for perfumes | Improves texture and application |

| Construction | Fire-retardant materials | High-temperature resistance |

| Environmental | Carbon capture technology | Mitigates industrial CO2 emissions |

Comparison with Similar Compounds

Comparison with Similar Magnesium Carbonate Compounds

Structural and Compositional Differences

The table below summarizes key magnesium carbonate compounds, including hydromagnesite and related phases:

Key Observations :

- Hydration and Density : Hydromagnesite and dypingite share the same core formula but differ in hydration (n = 4 vs. 5), leading to a 2–2.5× higher density for hydromagnesite .

- Thermal Stability : Hydromagnesite retains structural integrity up to 520°C, while nesquehonite decomposes at lower temperatures (~100°C) . Magnesite (MgCO₃) is the most thermally stable, decomposing above 550°C .

- Morphology : Hydromagnesite forms plate-like or rose-like aggregates, whereas nesquehonite adopts needle-like structures under specific synthesis conditions (e.g., temperatures <80°C) .

Thermodynamic and Kinetic Behavior

- Equilibrium Constants : The equilibrium constant for hydromagnesite formation decreases with temperature, favoring decomposition at higher temperatures (Fig. 4 in ).

- Reaction Kinetics : Hydromagnesite synthesis is slower than nesquehonite but more thermodynamically favorable under alkaline conditions .

Preparation Methods

Precipitation from Magnesium Hydroxide Slurries via Carbon Dioxide Bubbling

One of the most common synthetic routes to prepare magnesium carbonate hydroxide involves the carbonation of magnesium hydroxide suspensions. This method is widely studied for its potential in carbon dioxide mineralization.

Process Description : A slurry of magnesium hydroxide (Mg(OH)2) is prepared in water, and carbon dioxide (CO2) gas is bubbled through the suspension under controlled temperature and pH conditions. The CO2 reacts with magnesium hydroxide to form hydromagnesite as a precipitate.

Chemical Reaction :

$$

5 \text{Mg(OH)}2 + 4 \text{CO}2 \rightarrow \text{Mg}5(\text{CO}3)4(\text{OH})2 \cdot 4 \text{H}_2\text{O}

$$Key Parameters : Temperature near ambient, CO2 saturation levels, slurry concentration, and pH are critical for phase selectivity and yield.

Research Findings : Studies have shown that the degree of solution supersaturation and magnesium ion concentration influence the formation and transformation of intermediate phases such as nesquehonite (MgCO3·3H2O) before hydromagnesite crystallizes. Additives like rubidium chloride (RbCl) and cesium chloride (CsCl) can accelerate the phase transformation by affecting magnesium ion dehydration energy, thus enabling controlled synthesis at near-ambient conditions.

Conversion from Magnesium Chloride via Alkaline Carbonation

Another synthetic route involves the conversion of magnesium chloride (MgCl2), derived from natural minerals like serpentine, into hydromagnesite.

Process Description : Magnesium chloride is reacted with sodium hydroxide (NaOH) and carbon dioxide under aqueous conditions to precipitate hydromagnesite.

Chemical Reaction :

$$

5 \text{MgCl}2 + 10 \text{NaOH} + 4 \text{CO}2 \rightarrow 10 \text{NaCl} + \text{Mg}5(\text{OH})2(\text{CO}3)4 \cdot 4 \text{H}_2\text{O}

$$Context : This method is part of carbon dioxide sequestration strategies aiming to trap CO2 in a stable mineral form, converting industrial or atmospheric CO2 into solid carbonate minerals.

Natural Extraction and Processing

Hydromagnesite also occurs naturally in mineral deposits, often mixed with huntite (Mg3Ca(CO3)4). Commercial extraction involves mining these deposits, followed by grinding and purification processes.

Source Locations : Notable deposits exist in Greece, Turkey, and British Columbia, Canada.

Processing : The natural mineral is ground to fine particles suitable for industrial use, such as fire retardants or fillers. The morphology of natural hydromagnesite particles tends to be blocky with sizes often exceeding 1 micron, while huntite particles are platy and nanoscale in thickness.

Comparative Table of Preparation Methods

Detailed Research Findings on Preparation Parameters

Influence of Supersaturation and Additives

Supersaturation : Higher magnesium ion concentrations slow the transition from nesquehonite to hydromagnesite, delaying crystallization of the latter phase.

Additives : Alkali metal chlorides like RbCl and CsCl reduce magnesium ion dehydration energy, accelerating hydromagnesite formation.

Temperature Effects

Hydromagnesite forms readily at near-ambient temperatures, typically below 40°C, which is advantageous for energy-efficient synthesis.

Thermal decomposition studies indicate hydromagnesite decomposes endothermically between 220°C and 550°C, releasing CO2 and H2O, which is relevant for its use as a fire retardant and for understanding its stability during preparation.

Morphology Control

Synthesis conditions affect particle size and morphology, which in turn influence the material's mechanical and thermal properties.

Natural hydromagnesite exhibits blocky particles, while synthetic methods can tailor morphology by adjusting reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.